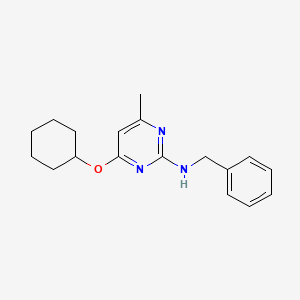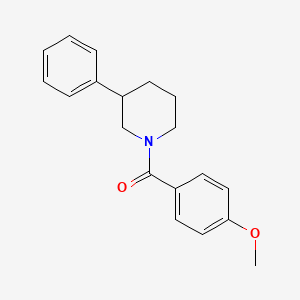![molecular formula C23H30N2O2 B5539993 1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)
1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide, such as benzamides and piperidine derivatives, typically involves iterative medicinal chemistry efforts. For example, the synthesis and structure-activity relationship (SAR) of 4-methoxy-3-(piperidin-4-yl) benzamides were explored, leading to the identification of potent and selective inhibitors based on a drug-like scaffold (Bollinger et al., 2015). These efforts illustrate the meticulous optimization processes required to enhance the activity and selectivity of such compounds.
Molecular Structure Analysis
The molecular structure of 1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide and related compounds has been elucidated using various spectroscopic methods, including X-ray diffraction. Such analyses provide insights into the compound's geometry, crystalline structure, and intra- and intermolecular interactions, which are crucial for understanding its chemical behavior and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions of benzamide and piperidine derivatives has led to the discovery of compounds with significant biological activities. For instance, compounds synthesized from piperidine and benzamide structures have shown potent inhibitory activities against certain receptors or enzymes, demonstrating their potential as pharmacological agents. These findings underscore the chemical versatility and potential utility of compounds like 1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide in therapeutic applications (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their formulation and application in various contexts. These properties are often determined through empirical studies and are essential for the compound's handling, storage, and application in research or therapeutic contexts.
Chemical Properties Analysis
The chemical properties, including reactivity, potential interaction sites, and functional group effects, are crucial for understanding how these compounds interact with biological targets. Research has highlighted the importance of specific substituents and structural motifs in determining the activity and selectivity of these molecules toward their targets (Raghupathi et al., 1991).
Scientific Research Applications
Synthesis and Medicinal Chemistry
- The synthesis of novel heterocyclic compounds, including derivatives of "1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide," has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition, showing significant analgesic and anti-inflammatory activities, indicating their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Properties
- A series of benzamide derivatives, including those structurally related to "1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide," have been synthesized and evaluated for their effect on gastrointestinal motility. Specifically, derivatives have been identified as selective serotonin 4 receptor agonists with potential as prokinetic agents, which can enhance gastric emptying and defecation in preclinical models, offering insights into novel therapies for gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Anti-inflammatory and Analgesic Effects
- The investigation into phthaloylimidoalkyl derivatives related to "1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide" has shown significant anti-inflammatory and analgesic properties. These findings highlight the compound's relevance in the development of new therapeutic agents for managing pain and inflammation (Okunrobo & Usifoh, 2006).
Antimicrobial Activity
- Research into novel benzamides and their metal complexes, including compounds with structural features similar to "1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide," has been conducted to explore their antimicrobial properties. These studies aim at developing new antibacterial and antifungal agents based on benzamide derivatives, showing promising activity against various bacterial strains (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).
Anti-Fatigue Effects
- The synthesis and evaluation of benzamide derivatives for their anti-fatigue effects have been investigated. These compounds have shown to enhance the forced swimming capacity in mice, indicating their potential utility in addressing fatigue-related conditions. This line of research opens avenues for the development of novel treatments aimed at improving physical endurance and combating fatigue (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-benzyl-N-[3-(4-methoxyphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-27-22-11-9-19(10-12-22)8-5-15-24-23(26)21-13-16-25(17-14-21)18-20-6-3-2-4-7-20/h2-4,6-7,9-12,21H,5,8,13-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOAYKRVMGBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[3-(4-methoxyphenyl)propyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)
![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)
![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)